3-(5-Formylindolin-1-yl)propyl benzoate
Overview
Description
3-(5-Formylindolin-1-yl)propyl benzoate is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of a formyl group at the 5-position of the indole ring and a benzoate ester linked through a propyl chain makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylindolin-1-yl)propyl benzoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formylation: The indole core is then formylated at the 5-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group.
Esterification: The final step involves the esterification of the formylindole with benzoic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylindolin-1-yl)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(5-Carboxyindolin-1-yl)propyl benzoate.
Reduction: 3-(5-Hydroxymethylindolin-1-yl)propyl benzoate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formylindolin-1-yl)propyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Formylindolin-1-yl)propyl benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its indole core and formyl group. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Formylindole: A simpler analog with only the formyl group attached to the indole ring.
Uniqueness
3-(5-Formylindolin-1-yl)propyl benzoate is unique due to the combination of the formyl group, indole core, and benzoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(5-formyl-2,3-dihydroindol-1-yl)propyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-14-15-7-8-18-17(13-15)9-11-20(18)10-4-12-23-19(22)16-5-2-1-3-6-16/h1-3,5-8,13-14H,4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWAEQEFHGYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C=O)CCCOC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693818 | |
Record name | 3-(5-Formyl-2,3-dihydro-1H-indol-1-yl)propyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350797-52-3 | |
Record name | 3-(5-Formyl-2,3-dihydro-1H-indol-1-yl)propyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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